molecular formula C14H16N4O4 B2568206 N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-methoxybenzamide CAS No. 2034356-28-8

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-methoxybenzamide

Cat. No.: B2568206
CAS No.: 2034356-28-8
M. Wt: 304.306
InChI Key: ITPKDITZPUIHSY-UHFFFAOYSA-N
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Description

N-[(4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl]-4-methoxybenzamide is a benzamide derivative featuring a 4,6-dimethoxy-1,3,5-triazine moiety connected via a methylene (-CH2-) bridge to the 4-methoxybenzamide group. Potential applications may include agrochemical or pharmaceutical uses, inferred from structural analogs with antifungal or herbicidal activities.

Properties

IUPAC Name

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4/c1-20-10-6-4-9(5-7-10)12(19)15-8-11-16-13(21-2)18-14(17-11)22-3/h4-7H,8H2,1-3H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITPKDITZPUIHSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC2=NC(=NC(=N2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-methoxybenzamide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine. This reaction results in the formation of the quaternary ammonium chloride salt of the compound . The reaction conditions usually involve the use of tetrahydrofuran (THF) as a solvent and are carried out at room temperature.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction is optimized for higher yields and purity, often involving continuous flow reactors to ensure consistent production. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-methoxybenzamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include carboxylic acids, amines, and alcohols. The reactions are typically carried out in solvents like THF or methanol, and the conditions are often mild, usually at room temperature .

Major Products Formed

The major products formed from these reactions are amides, esters, and other carboxylic acid derivatives. For example, the condensation of carboxylic acids and amines results in the formation of amides, while the esterification of carboxylic acids with alcohols produces esters .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-methoxybenzamide involves the activation of carboxylic acids to form reactive esters. These esters can then undergo nucleophilic attack by amines, alcohols, or other nucleophiles to form the desired products . The activation process releases a molecule of N-methylmorpholinium, which facilitates the formation of the reactive ester .

Comparison with Similar Compounds

Triazine Derivatives

  • (Z)-N-(2-(4,6-Dimethoxy-1,3,5-triazin-2-yl)vinyl)-4-methoxyaniline (TRI) :

    • Structure : Features a vinyl (-CH=CH-) bridge linking the triazine to a 4-methoxyaniline group.
    • Synthesis : Likely involves coupling 2-chloro-4,6-dimethoxy triazine with a vinyl-aniline precursor, though specifics are undocumented.
    • Key Differences : The vinyl linkage introduces rigidity and conjugation, contrasting with the target compound’s flexible methylene bridge. TRI’s free -NH- group may enhance hydrogen bonding, whereas the target’s benzamide offers carbonyl interactions .
  • Amino Acid Derivatives (Compounds 3–9): Structure: Triazine linked to α-amino acids (e.g., glycine, alanine). Synthesis: Direct reaction of 2-chloro-4,6-dimethoxy triazine with α-amino acids in aqueous 1,4-dioxane . Key Differences: Polar amino acid side chains (e.g., -COOH, -OH) increase hydrophilicity, unlike the hydrophobic 4-methoxybenzamide in the target compound.

Benzamide Pesticides

  • Etobenzanid (N-(2,3-Dichlorophenyl)-4-(ethoxymethoxy)benzamide) :

    • Structure : Dichlorophenyl-substituted benzamide with an ethoxymethoxy group.
    • Key Differences : Halogenation (Cl) enhances lipid solubility and persistence in environmental applications compared to the target’s methoxy groups .
  • Diflufenican (N-(2,4-Difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide): Structure: Pyridinecarboxamide with fluorinated aryl groups. Key Differences: Fluorine and trifluoromethyl groups improve herbicidal activity via strong electron-withdrawing effects, absent in the target compound .

Data Table: Comparative Overview of Key Compounds

Compound Name Structural Features Synthesis Method Biological Activity Reference
N-[(4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl]-4-methoxybenzamide 4-Methoxybenzamide + methylene-linked 4,6-dimethoxy triazine Likely nucleophilic substitution (analogous to [1]) Inferred antifungal/herbicidal
TRI Vinyl-linked triazine to 4-methoxyaniline Undocumented (similar to triazine chloride route) Antifungal (C. albicans)
Etobenzanid Dichlorophenyl + ethoxymethoxy benzamide Halogenated benzamide synthesis Herbicide
Diflufenican Difluorophenyl + trifluoromethylphenoxy pyridinecarboxamide Fluorinated carboxamide synthesis Herbicide
Amino Acid Derivatives (3–9) Triazine linked to α-amino acids (e.g., glycine, alanine) Reaction with α-amino acids Undocumented

Research Findings and Implications

  • Structural Insights: Methoxy groups on the triazine and benzamide enhance solubility compared to halogenated analogs but may reduce environmental persistence.
  • Synthetic Accessibility :

    • The target compound’s synthesis is feasible via methods analogous to , using 4-methoxybenzamide-derived amines .
  • Activity Hypotheses: Antifungal activity (as seen in TRI ) is plausible for the target due to triazine’s heterocyclic interactions.

Biological Activity

N-[(4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl]-4-methoxybenzamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis of this compound

The compound can be synthesized through a reaction involving 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride as a condensing agent. This method has been shown to facilitate the formation of amides and esters effectively. The synthesis typically involves the following steps:

  • Preparation of Reactants : The starting materials include 4-methoxybenzamide and the triazine derivative.
  • Condensation Reaction : The reaction is conducted in an appropriate solvent under controlled conditions to ensure high yield and purity.
  • Purification : The product is purified using techniques such as recrystallization or chromatography.

Antiproliferative Activity

Research indicates that derivatives of triazine compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Case Study : A study found that certain derivatives demonstrated selective activity against breast cancer cell lines (MCF-7), with IC50 values ranging from 1.2 to 5.3 µM .
  • Mechanism : The mechanism of action often involves the inhibition of cellular proliferation through oxidative stress pathways and apoptosis induction.

Antioxidant Activity

This compound has also been evaluated for its antioxidant properties:

  • Research Findings : Compounds with methoxy groups have shown improved antioxidative capacity compared to standard antioxidants like BHT . This activity is crucial in preventing oxidative damage in cells.

Comparative Biological Activity Table

The following table summarizes the biological activities of this compound compared to other related compounds:

Compound NameAntiproliferative Activity (IC50 µM)Antioxidant Activity
N-[Triazine Derivative]1.2 - 5.3 (MCF-7) Significant
Doxorubicin0.05 - 0.15 (various) Moderate
Etoposide0.1 - 0.5 (various) Low

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit specific kinases involved in cancer cell proliferation.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells.
  • Oxidative Stress Modulation : By enhancing antioxidant defenses, it may protect normal cells while targeting malignant ones.

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